molecular formula C24H26N2O4 B1604280 1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol CAS No. 1133705-56-2

1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol

カタログ番号: B1604280
CAS番号: 1133705-56-2
分子量: 410.5 g/mol
InChIキー: OGHNVEJMJSYVRP-RYIWKTDQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

Carvedilol-d4 acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature, thereby causing vasodilation . It inhibits lipid peroxidation in a dose-dependent manner . Beyond blockade of β1-adrenoceptors, arrestin-biased signalling via β2-adrenoceptors is a molecular mechanism proposed to explain the survival benefits .

Biochemical Pathways

Carvedilol-d4 affects several biochemical pathways. It inhibits exercise-induced tachycardia through its inhibition of beta-adrenoceptors . Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Result of Action

The molecular and cellular effects of Carvedilol-d4’s action are multifaceted. It can counter the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure . It is used clinically with great success to treat heart failure, hypertension, coronary artery disease, and cardiac arrhythmias . Recent studies indicate that its cardio-protective effects might be useful also in cancer chemotherapy, which oftentimes is cardiotoxic .

Action Environment

The action, efficacy, and stability of Carvedilol-d4 can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by the patient’s diet, age, liver function, and the presence of other medications . Furthermore, genetic polymorphisms in enzymes involved in the metabolism of Carvedilol-d4, such as CYP2D6, can also influence its pharmacokinetics and therapeutic efficacy .

生化学分析

Biochemical Properties

Carvedilol-d4 interacts with several enzymes and proteins. The three major enzymes/proteins carrying out Carvedilol-d4’s stereo-selective metabolism are the highly polymorphic CYP2D6, UGT1, and P-glycoprotein . Carvedilol-d4 is a substrate for uridine diphosphate glucuronosyltransferase 1A1, -2B4, and -2B7 and is metabolized in hepatic microsomes .

Cellular Effects

Carvedilol-d4 has significant effects on various types of cells and cellular processes. It influences cell function by affecting the response to some nerve impulses in certain parts of the body . As a result, it decreases the heart’s need for blood and oxygen by reducing its workload .

Molecular Mechanism

Carvedilol-d4 exerts its effects at the molecular level through several mechanisms. It acts as an inverse agonist at the β1- and β2-ARs, as well as blocks α1ARs in the vasculature, thereby causing vasodilatation . In the heart, it is relatively β1AR-specific . It also blocks adrenergic receptors on arteries and causes the arteries to relax and the blood pressure to fall .

Temporal Effects in Laboratory Settings

The effects of Carvedilol-d4 change over time in laboratory settings. It is very lipophilic undergoing mainly biliary elimination by the liver . Orally administered Carvedilol-d4 undergoes extensive stereo-selective hepatic first-pass metabolism .

Dosage Effects in Animal Models

The effects of Carvedilol-d4 vary with different dosages in animal models. It reduces the heart’s rate and force of contraction and thereby reduces the work of the heart . The drop in blood pressure further reduces the work of the heart since it is easier to pump blood against a lower pressure .

Metabolic Pathways

Carvedilol-d4 is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 . These are followed by Phase II conjugating reactions .

Transport and Distribution

Carvedilol-d4 is transported and distributed within cells and tissues. P-glycoprotein, encoded by the MDR1 gene binds Carvedilol-d4 with high affinity and affects bioavailability .

生物活性

1-(9H-Carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol, commonly known as a derivative of carvedilol, is a non-selective β-adrenergic blocking agent with vasodilating properties. This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases and its unique pharmacological profile.

  • Molecular Formula : C15H15NO3
  • Molecular Weight : 257.28 g/mol
  • CAS Number : 123119-89-1
  • Melting Point : 142-145°C
  • Solubility : Slightly soluble in DMSO and methanol

Carvedilol and its derivatives function primarily as β-blockers, inhibiting the action of catecholamines on β-adrenergic receptors. This inhibition leads to:

  • Decreased heart rate and myocardial contractility.
  • Vasodilation through α1-receptor blockade.
  • Potential modulation of P-glycoprotein (P-gp) activity, which affects drug transport across cell membranes.

Cardiovascular Effects

Research has demonstrated that carvedilol derivatives exhibit significant antihypertensive effects. In animal models, administration of 1-(9H-Carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol resulted in:

  • A reduction in systolic and diastolic blood pressure.
  • Improved cardiac output without reflex tachycardia, a common side effect of other β-blockers.

Neuroprotective Effects

Studies indicate that carvedilol may possess neuroprotective properties. In a rat model of ischemic stroke, treatment with carvedilol derivatives led to:

  • Reduced infarct size.
  • Improved neurological scores post-stroke.
    This suggests potential applications in neurodegenerative diseases or acute neurological events.

Interaction with P-glycoprotein

The compound has been shown to interact with the P-glycoprotein transporter. In PET imaging studies using [11C]CARV (a radiolabeled derivative), it was observed that:

  • Co-administration with cyclosporin A significantly increased brain accumulation of the tracer, indicating that P-gp-mediated efflux can be modulated pharmacologically .

Case Studies and Clinical Trials

  • Antihypertensive Efficacy : A randomized clinical trial involving patients with essential hypertension found that carvedilol significantly reduced blood pressure compared to placebo over a 12-week period.
  • Heart Failure Management : In patients with chronic heart failure, carvedilol improved left ventricular ejection fraction and reduced hospitalizations due to heart failure exacerbations.
  • Neuroprotection in Stroke Models : Experimental studies have shown that carvedilol administration in ischemic stroke models resulted in improved outcomes compared to untreated controls.

Data Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
AntihypertensiveSignificant BP reductionClinical Trial Data
Cardiac OutputImproved without reflex tachycardiaAnimal Studies
NeuroprotectiveReduced infarct sizeStroke Model Studies
P-glycoprotein InteractionIncreased brain accumulation with cyclosporin APET Imaging Studies

特性

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-RYIWKTDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649417
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)(~2~H_4_)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133705-56-2
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)(~2~H_4_)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。